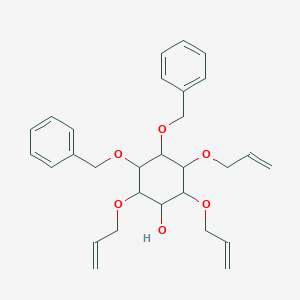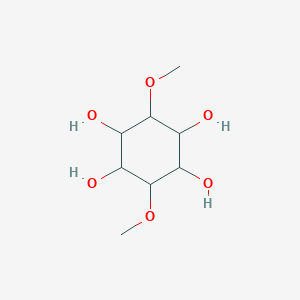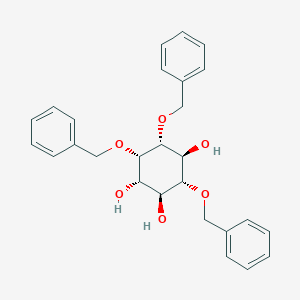
4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid, also known as HOMBA, is a synthetic compound with potential applications in scientific research. It is a small molecule inhibitor that has been shown to have promising effects on various biochemical and physiological processes.
作用機序
4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid acts as a competitive inhibitor of 15-lipoxygenase, binding to the active site of the enzyme and preventing the formation of leukotrienes. This inhibition has been shown to reduce inflammation in animal models, indicating that 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has potential therapeutic applications in human diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro, indicating that it may have potential applications in cancer research. 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to improve cognitive function in animal models, indicating that 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective option for research. It has also been shown to have high potency and selectivity for its target enzyme, indicating that it may be a useful tool for studying the biochemical and physiological effects of 15-lipoxygenase inhibition. However, there are also limitations to the use of 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid in lab experiments. Its mechanism of action is not fully understood, and its effects on other enzymes and pathways are not well characterized. Additionally, its potential toxicity and side effects have not been fully evaluated.
将来の方向性
There are several future directions for research on 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid. One area of interest is its potential applications in cancer research. Further studies are needed to evaluate its effects on different types of cancer cells and to determine its mechanism of action in cancer. Another area of interest is its potential applications in the treatment of neurological disorders. Further studies are needed to evaluate its effects on cognitive function in animal models and to determine its potential toxicity and side effects. Additionally, further studies are needed to characterize the effects of 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid on other enzymes and pathways and to evaluate its potential as a therapeutic agent for other diseases.
合成法
4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid can be synthesized using a multi-step process that involves the reaction of 4-hydroxy-2-methylaniline with acetic anhydride, followed by oxidation with potassium permanganate and dehydration with phosphorus oxychloride. The final product is obtained through the reaction of the resulting intermediate with ethyl acetoacetate. This method has been reported to yield 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid with high purity and good yield.
科学的研究の応用
4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has been shown to have potential applications in various scientific research fields. It has been reported to inhibit the activity of the enzyme 15-lipoxygenase, which is involved in the biosynthesis of leukotrienes and other pro-inflammatory mediators. This inhibition has been shown to have anti-inflammatory effects, making 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid a potential candidate for the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
特性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
(Z)-4-(4-hydroxy-2-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-7-6-8(13)2-3-9(7)12-10(14)4-5-11(15)16/h2-6,13H,1H3,(H,12,14)(H,15,16)/b5-4- |
InChIキー |
ZMIMYKWCTIRVED-PLNGDYQASA-N |
異性体SMILES |
CC1=C(C=CC(=C1)O)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C=CC(=O)O |
正規SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)

![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)


![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)


